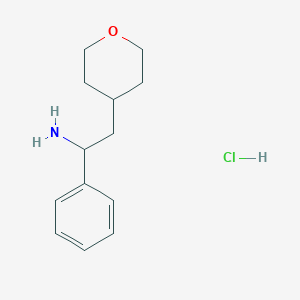

1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its phenyl group attached to an ethanamine moiety, which is further connected to a tetrahydro-2H-pyran ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Mecanismo De Acción

Target of Action

The primary targets of 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

The mode of action of This compound As research progresses, more information about how this compound interacts with its targets will become available .

Biochemical Pathways

The biochemical pathways affected by This compound It’s known that this compound can be used in organic synthesis transformations .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound As such, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

The molecular and cellular effects of This compound As research progresses, more information about the effects of this compound will become available .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetonitrile with tetrahydro-2H-pyran-4-ylmagnesium bromide, followed by hydrolysis and acidification to obtain the hydrochloride salt. The reaction conditions typically require anhydrous solvents, controlled temperatures, and the use of a strong acid such as hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of phenylacetic acid derivatives.

Reduction: Reduction reactions typically yield the corresponding amine derivatives.

Substitution: Substitution reactions can produce various alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmaceutical Development

- This compound is primarily utilized in the synthesis of pharmaceutical agents. Its structural features allow it to act as a precursor or intermediate in the development of drugs targeting various medical conditions, particularly those related to the central nervous system and metabolic disorders .

- It is noted for its potential role in developing treatments for conditions such as diabetes and obesity due to its influence on metabolic pathways .

- Neuropharmacology

- Synthetic Chemistry

Case Study 1: Metabolic Disorders

A study demonstrated that derivatives of this compound can be effective in modulating glucose metabolism. The findings suggest potential applications in developing therapeutic agents for type 2 diabetes mellitus .

Case Study 2: Neurotransmitter Modulation

Research has shown that compounds with similar structures exhibit significant binding affinity to serotonin receptors, indicating potential antidepressant properties. This opens avenues for further investigation into the neuropharmacological applications of this compound .

Comparación Con Compuestos Similares

Phenylacetic acid

Phenylethanolamine

Tetrahydropyran derivatives

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride, with the CAS number 2197061-56-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H20ClNO, with a molar mass of 241.76 g/mol. It is typically stored under inert conditions at room temperature to maintain stability .

Research indicates that compounds with similar structures often interact with various neurotransmitter systems. The tetrahydropyran moiety may enhance the lipophilicity and bioavailability of the compound, potentially allowing it to cross the blood-brain barrier effectively.

Neuropharmacological Effects

Several studies have suggested that derivatives of tetrahydropyran can act as modulators of neurotransmitter receptors, particularly in the context of neurodegenerative diseases. For instance, compounds in this class have been investigated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| AChE Inhibition | 0.27 | |

| Neuroprotective Effects | Not specified | |

| Interaction with Dopaminergic Receptors | Not specified |

Case Studies

- Neuroprotective Study : In a study exploring neuroprotective agents, a series of tetrahydropyran derivatives were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that modifications at the phenyl position significantly enhanced protective effects against hydrogen peroxide-induced damage in PC12 cells .

- Behavioral Studies : Another investigation assessed the impact of similar compounds on animal models of anxiety and depression. The results suggested that these compounds exhibited anxiolytic-like effects, likely through modulation of serotonergic pathways .

Propiedades

IUPAC Name |

2-(oxan-4-yl)-1-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c14-13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11;/h1-5,11,13H,6-10,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZRSOXAYSZSCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.